3-Methoxytyramine hydrochloride

Descripción

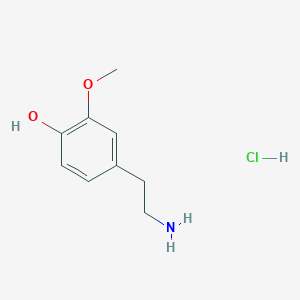

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2-aminoethyl)-2-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRIOTVUTPLWLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

554-52-9 (Parent) |

Source

|

| Record name | 3-O-Methyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163784 |

Source

|

| Record name | 3-O-Methyldopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57264278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1477-68-5 |

Source

|

| Record name | 3-O-Methyldopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1477-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-O-Methyldopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethyl)guaiacol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HIL684P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common synthesis and purification protocol for 3-methoxytyramine hydrochloride (3-MT HCl). The described methodology is primarily based on a synthetic route starting from vanillin (B372448), a readily available and cost-effective starting material. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Overview and Significance

3-Methoxytyramine (3-MT), also known as 3-methoxy-4-hydroxyphenethylamine, is the major extracellular metabolite of the neurotransmitter dopamine (B1211576).[1] Its formation is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which introduces a methyl group to the meta-hydroxyl group of dopamine.[1][2] Subsequently, 3-MT can be further metabolized by monoamine oxidase (MAO) to homovanillic acid (HVA).[1]

Initially considered an inactive metabolite, recent studies have revealed that 3-MT acts as a neuromodulator by activating the trace amine-associated receptor 1 (TAAR1).[2] Elevated levels of 3-methoxytyramine have been identified as a potential biomarker for certain neuroendocrine tumors, such as pheochromocytomas and paragangliomas. Given its biological significance, access to pure this compound is crucial for a variety of research applications, including its use as an analytical standard and in pharmacological studies.

Synthesis and Purification Data

The following table summarizes the quantitative data for the synthesis of this compound from vanillin. The data is compiled from patented procedures and established chemical transformations.

| Step | Starting Material | Reagents and Solvents | Product | Yield (%) | Purity (%) |

| 1. Cyanohydrin Formation | Vanillin | Sodium cyanide, Ethanol, Water | Hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile | High | Crude |

| 2. Reduction of Nitrile | Hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile | Palladium on Carbon (Pd/C), Hydrogen (H₂), Acidic solvent (e.g., Methanol with H₂SO₄) | 3-Methoxytyramine (free base) | Good | Crude |

| 3. Hydrochloride Salt Formation | 3-Methoxytyramine (free base) | Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol (B130326) or diethyl ether) | This compound | High | Crude |

| 4. Purification | Crude this compound | Recrystallization solvent (e.g., Ethanol/Diethyl ether mixture) | Purified this compound | Variable | >98 |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Step 1: Synthesis of Hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile

This step involves the formation of a cyanohydrin from vanillin.

Procedure:

-

Dissolve sodium cyanide in water and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of vanillin in ethanol.

-

Slowly add the vanillin solution to the cold sodium cyanide solution at 0°C with continuous stirring.

-

The reaction mixture is typically stirred at this temperature for a specified period to allow for the formation of the cyanohydrin.

-

Upon completion, the reaction is worked up, which may involve neutralization and extraction with an organic solvent to isolate the crude hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile.

Step 2: Reduction of Hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile to 3-Methoxytyramine

The nitrile group of the cyanohydrin is reduced to a primary amine. Catalytic hydrogenation is a common method for this transformation.

Procedure:

-

The crude hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile is dissolved in a suitable solvent, such as methanol, containing a strong acid like sulfuric acid.

-

A palladium on carbon (Pd/C) catalyst is added to the solution.

-

The mixture is subjected to hydrogenation in a reactor under a hydrogen atmosphere. The pressure and temperature are maintained at optimal conditions for the reduction.

-

The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

The catalyst is then removed by filtration.

-

The filtrate, containing the 3-methoxytyramine as a salt, is then worked up to isolate the free base. This typically involves neutralization with a base and extraction with an organic solvent.

Step 3: Formation of this compound

The purified 3-methoxytyramine free base is converted to its more stable hydrochloride salt.

Procedure:

-

Dissolve the crude 3-methoxytyramine free base in a suitable anhydrous organic solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

The this compound will precipitate out of the solution.

-

The precipitate is collected by filtration and washed with a small amount of cold solvent.

Step 4: Purification by Recrystallization

The final purification of this compound is achieved by recrystallization.

Procedure:

-

The crude this compound is dissolved in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

-

A second solvent in which the compound is less soluble (an anti-solvent, e.g., diethyl ether) is slowly added to the hot solution until it becomes slightly cloudy.

-

The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The pure crystals of this compound are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

-

The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and HPLC.

Visualizations

Signaling Pathway: Dopamine Metabolism

The following diagram illustrates the metabolic pathway of dopamine to 3-methoxytyramine and its subsequent breakdown.

Caption: Metabolic pathway of dopamine.

Experimental Workflow: Synthesis and Purification

The diagram below outlines the key stages in the synthesis and purification of this compound from vanillin.

Caption: Synthesis and purification workflow.

References

An In-depth Technical Guide to the Stability and Storage of 3-Methoxytyramine Hydrochloride for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methoxytyramine hydrochloride (3-MT HCl). The information herein is intended to support researchers in ensuring the integrity and reliability of their experimental results when working with this critical dopamine (B1211576) metabolite. This document outlines the chemical properties, known stability profiles, and recommended handling procedures for 3-MT HCl in both solid and solution forms. Furthermore, it provides detailed, representative experimental protocols for assessing its stability under various stress conditions.

Introduction to this compound

3-Methoxytyramine (3-MT), also known as 3-O-methyldopamine, is the primary extracellular metabolite of the neurotransmitter dopamine.[1][2] Its formation is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which introduces a methyl group to dopamine.[1][2] Subsequently, 3-MT can be further metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA).[1][2] While historically considered an inactive metabolite, recent research has demonstrated that 3-MT can act as a neuromodulator by activating the trace amine-associated receptor 1 (TAAR1). This activity has implications for understanding movement control and the pathophysiology of neurological disorders such as Parkinson's disease and schizophrenia.

Given its significance as a biomarker and a bioactive molecule, maintaining the chemical integrity of 3-MT HCl during storage and experimental use is paramount for accurate and reproducible research.

Chemical and Physical Properties

This compound is the salt form of 3-methoxytyramine, which enhances its stability and solubility in aqueous solutions.

| Property | Value |

| Chemical Name | 4-(2-aminoethyl)-2-methoxyphenol, monohydrochloride |

| Synonyms | 3-O-Methyldopamine HCl, 3-MT HCl |

| CAS Number | 1477-68-5 |

| Molecular Formula | C₉H₁₄ClNO₂ |

| Molecular Weight | 203.67 g/mol |

| Appearance | White to off-white or light brown crystalline solid |

| Purity (Typical) | ≥97% |

Recommended Storage Conditions and Stability

Proper storage is crucial to prevent the degradation of 3-MT HCl. The following recommendations are based on information from various suppliers and stability studies.

Solid Form (Powder)

The solid form of 3-MT HCl is relatively stable when stored correctly.

| Parameter | Recommendation | Stability Period |

| Temperature | -20°C is recommended for long-term storage.[3] | ≥ 4 years[4] |

| Light | Store protected from light.[3] | |

| Moisture | Store in a tightly sealed container, away from moisture.[3] | |

| Shipping | Typically shipped at room temperature for short durations. |

Stock Solutions

The stability of 3-MT HCl in solution is dependent on the solvent, temperature, and duration of storage. It is advisable to prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot solutions to avoid repeated freeze-thaw cycles.

| Solvent | Storage Temperature | Stability Period | Notes |

| DMSO | -80°C | Up to 6 months[5] | Use fresh, high-purity DMSO as it can be hygroscopic.[6] |

| -20°C | Up to 1 month[5] | ||

| Aqueous | -70°C | Up to 2 years[7] | In plasma, suggesting high stability in a buffered aqueous environment. |

Stability in Biological Matrices

For researchers working with biological samples, understanding the stability of endogenous or spiked 3-MT is critical for accurate quantification.

| Matrix | Storage Condition | Duration | Finding | Reference |

| Plasma | Room Temperature | Up to 6 hours | Stable. | [7] |

| 4°C | Up to 6 hours | Stable. | [7] | |

| -20°C vs -80°C | 7 days | No significant difference in stability. | [7] | |

| -70°C | Up to 2 years | Stable. | [7] | |

| Multiple Freeze-Thaw Cycles (at least 3) | N/A | Stable. | [7] | |

| Urine | Room Temperature or 4°C (without preservatives) | At least 4 days | Stable. | [3] |

| -20°C (without preservatives) | At least 11 weeks | Stable. | [3] |

Potential Degradation Pathways

While specific forced degradation studies on pure 3-MT HCl are not extensively published, its chemical structure as a catecholamine derivative suggests susceptibility to certain degradation pathways:

-

Oxidation: The phenol (B47542) group is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

-

Photodegradation: Exposure to UV or visible light can induce degradation, a common characteristic of phenolic compounds.

-

pH-mediated hydrolysis: Although generally stable, extreme pH conditions combined with high temperatures could potentially lead to degradation.

The primary in vivo metabolic degradation pathway involves enzymatic conversion by MAO to homovanillic acid (HVA).[2]

Experimental Protocols for Stability Assessment

The following sections provide detailed, representative protocols for conducting forced degradation studies and for a stability-indicating analytical method. Note: These are generalized protocols based on ICH guidelines and best practices for similar compounds, as specific, detailed studies for 3-MT HCl are not widely available in the public literature.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the specificity of a stability-indicating analytical method.

Objective: To generate potential degradation products of 3-MT HCl under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol (B129727) or Acetonitrile (HPLC grade)

-

Deionized water

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 3-MT HCl at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

If no degradation is observed, repeat the experiment with 1 M NaOH.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw samples and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

-

Thermal Degradation:

-

Place the solid 3-MT HCl powder in an oven at 80°C for 48 hours.

-

Also, expose the 1 mg/mL stock solution to 80°C for 48 hours.

-

At specified time points, withdraw samples of the solution (or dissolve the stressed powder) and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the solid 3-MT HCl powder and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare samples for analysis by diluting with the mobile phase to a final concentration of approximately 100 µg/mL.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Stability-Indicating HPLC-UV/MS Method

Objective: To develop an analytical method capable of separating and quantifying 3-MT HCl in the presence of its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Mass spectrometer (e.g., triple quadrupole or Q-TOF) for peak identification and purity assessment (optional but recommended).

Chromatographic Conditions (Representative):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B0.0 | 515.0 | 9017.0 | 9017.1 | 520.0 | 5 |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

| UV Detection | 280 nm |

| MS Detection | ESI+, monitoring for the parent ion of 3-MT (m/z 168.1) and potential degradation products. |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis of stressed samples), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of dopamine, leading to the formation and subsequent breakdown of 3-methoxytyramine.

Experimental Workflow

The diagram below outlines a typical workflow for conducting a stability study of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions, particularly in its solid form at -20°C, protected from light and moisture. Solutions of 3-MT HCl are less stable and should be prepared fresh or stored at -80°C for extended periods. As a catecholamine derivative, it is susceptible to oxidative and photolytic degradation. For rigorous research and drug development, it is essential to employ a validated stability-indicating analytical method to ensure that the integrity of the compound has not been compromised. The protocols and information provided in this guide serve as a valuable resource for researchers to maintain the quality of their 3-MT HCl samples and to design robust stability studies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Methoxytyramine Hydrochloride in Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytyramine (3-MT) hydrochloride, a primary metabolite of the neurotransmitter dopamine (B1211576), has long been considered an inactive byproduct of dopamine degradation. However, emerging research has illuminated its role as a neuromodulator with significant physiological activity, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1). This technical guide provides an in-depth exploration of the role of 3-MT in dopamine metabolism pathways, its chemical properties, and its burgeoning significance in neuroscience and drug development. Detailed experimental protocols for its quantification, comprehensive tables of its physiological concentrations, and diagrams of its metabolic and signaling pathways are presented to serve as a valuable resource for the scientific community.

Introduction

Dopamine is a critical catecholamine neurotransmitter involved in a myriad of physiological processes, including motor control, motivation, reward, and cognitive function.[1] Its signaling is tightly regulated through a complex network of synthesis, release, reuptake, and metabolism. The enzymatic degradation of dopamine is a crucial component of this regulation, and for many years, the focus has been on the primary enzymes and their immediate products. 3-Methoxytyramine (3-MT) is a major extracellular metabolite of dopamine, formed through the action of catechol-O-methyltransferase (COMT).[2] Initially regarded as biologically inert, recent studies have revealed that 3-MT is a neuromodulator that can influence neuronal signaling and behavior, independent of direct dopamine receptor activation.[3][4] This discovery has opened new avenues for understanding the nuances of dopaminergic systems and has significant implications for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[4][5] This guide aims to provide a comprehensive technical overview of 3-Methoxytyramine hydrochloride, its place in dopamine metabolism, and its emerging functional roles.

Chemical and Physical Properties of this compound

This compound is the salt form of 3-methoxytyramine, which enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

| Property | Value | Reference |

| Chemical Name | 4-(2-aminoethyl)-2-methoxyphenol hydrochloride | [6] |

| Synonyms | 3-MT HCl, 3-O-methyldopamine HCl | [7][8] |

| CAS Number | 1477-68-5 | [6] |

| Molecular Formula | C₉H₁₄ClNO₂ | [6] |

| Molecular Weight | 203.67 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMSO: ≥ 100 mg/mL, Water: 40 mg/mL, Ethanol: Insoluble | [5][9] |

| Storage | Store at -20°C as a powder. In solvent, store at -80°C for up to 1 year. | [9] |

| Stability | Stable for at least 4 years when stored at -20°C. | [8] |

The Dopamine Metabolism Pathway

Dopamine is metabolized through two primary enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1]

-

Monoamine Oxidase (MAO): This enzyme is primarily located on the outer mitochondrial membrane within presynaptic neurons and glial cells.[10][11] MAO-A and MAO-B are two isoforms that deaminate dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).[12]

-

Catechol-O-methyltransferase (COMT): This enzyme is primarily found in the extracellular space and in postsynaptic neurons and glial cells.[12][13] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of dopamine, forming 3-methoxytyramine.[2][13]

3-MT is subsequently a substrate for MAO, which converts it to homovanillic acid (HVA).[2] HVA is the major end-product of dopamine metabolism and is excreted in the urine.[1]

Figure 1. The enzymatic pathways of dopamine metabolism.

The Neuromodulatory Role of 3-Methoxytyramine

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Contrary to its historical classification as an inactive metabolite, 3-MT is now recognized as an agonist for the trace amine-associated receptor 1 (TAAR1).[3][4] TAAR1 is a G-protein coupled receptor expressed in brain regions associated with monoaminergic pathways, including the ventral tegmental area (VTA) and substantia nigra.[11] The activation of TAAR1 by 3-MT initiates a downstream signaling cascade that can modulate neuronal activity.

TAAR1 Signaling Pathway

The binding of 3-MT to TAAR1 primarily activates the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase. This, in turn, increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[3][14] This signaling pathway can influence gene expression and neuronal function.

Figure 2. Downstream signaling cascade of TAAR1 activation by 3-MT.

Quantitative Data on 3-Methoxytyramine Levels

The concentration of 3-MT in biological fluids and tissues is a valuable indicator of dopamine release and metabolism. Below are tables summarizing reported concentrations in various matrices.

Table 1: 3-Methoxytyramine Concentrations in Human Plasma

| Population | Condition | Mean/Median Concentration (nmol/L) | Range (nmol/L) | Analytical Method | Reference |

| Healthy Volunteers | Baseline | 0.08 | 0.03 - 0.13 | LC-MS/MS | [15] |

| Healthy Adults | Baseline | < 0.1 | Not Reported | LC-MS/MS | [10] |

| Hypertensive Patients | Baseline | 0.10 | 0.03 - 0.35 | LC-MS/MS | [16] |

| Patients with Pheochromocytoma/Paraganglioma (PPGL) | Pathological | 1.09 (metastatic) vs 0.19 (non-metastatic) | Not Reported | LC-MS/MS | [15] |

Table 2: 3-Methoxytyramine Concentrations in Human Urine

| Population | Condition | Mean/Median Concentration (μmol/mol creatinine) | Range (μmol/mol creatinine) | Analytical Method | Reference |

| Healthy Volunteers | Baseline | Not Reported | 45 - 197 | Mass Fragmentography | [17] |

| Parkinson's Disease Patients | Levodopa Treatment | 22- to 148-fold higher than reference | Not Reported | LC-MS/MS | [13][18] |

| Patients with Head and Neck Paragangliomas | Pathological | Increased excretion | Not Reported | Mass Fragmentography | [17] |

Table 3: 3-Methoxytyramine Concentrations in Human Cerebrospinal Fluid (CSF)

| Population | Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Analytical Method | Reference |

| Neurologically Normal Subjects | Baseline | 0.9 ± 0.1 | Not Reported | Not Specified | [2] |

| Parkinson's Disease Patients | Untreated | 0.6 ± 0.1 | Not Reported | Not Specified | [2] |

Table 4: 3-Methoxytyramine Concentrations in Rat Brain Tissue

| Brain Region | Condition | Mean Concentration (ng/g) | Analytical Method | Reference |

| Striatum | Baseline | 2.5 ± 0.2 | HPLC-ECD | [19] |

| Nucleus Accumbens | Baseline | 1.8 ± 0.1 | HPLC-ECD | [19] |

| Frontal Cortex | Baseline | >60% of total DA turnover | Not Specified | [20] |

| Striatum | Haloperidol Treatment | Increased | Not Specified | [20] |

| Striatum | Apomorphine Treatment | Decreased | HPLC-ECD | [19] |

Experimental Protocols

Accurate quantification of 3-MT is essential for research in this field. The following are generalized protocols for the most common analytical techniques.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Brain Tissue

This method is highly sensitive for the detection of electrochemically active compounds like 3-MT in brain tissue homogenates.[19]

Figure 3. General workflow for HPLC-ECD analysis of 3-MT.

Methodology:

-

Tissue Homogenization: Dissected brain tissue is rapidly frozen and then homogenized in a suitable acidic buffer (e.g., 0.1 M perchloric acid) containing an internal standard (e.g., 3-methoxy-4-hydroxybenzylamine).[19]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.

-

Supernatant Collection: The resulting supernatant is carefully collected and filtered through a 0.22 µm filter.

-

HPLC Separation: An aliquot of the filtered supernatant is injected onto a reverse-phase HPLC column (e.g., C18). The mobile phase is typically an aqueous buffer containing an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent at a controlled pH.

-

Electrochemical Detection: The eluent from the column passes through an electrochemical detector with a glassy carbon working electrode. The potential is set to oxidize 3-MT, generating a current that is proportional to its concentration.

-

Quantification: The concentration of 3-MT is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of 3-MT hydrochloride.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma

LC-MS/MS offers high specificity and sensitivity for the quantification of 3-MT in complex biological matrices like plasma.[10][15]

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Plasma samples are thawed and an internal standard (e.g., deuterated 3-MT) is added.[10]

-

The sample is pre-treated (e.g., with a buffer) and loaded onto an SPE cartridge (e.g., a weak cation exchange cartridge).[21]

-

The cartridge is washed to remove interfering substances.

-

3-MT and other analytes are eluted with a suitable solvent.

-

-

LC Separation: The eluate is injected onto an LC system, often using a column with a different selectivity than in HPLC-ECD (e.g., a pentafluorophenyl (PFP) column) to achieve optimal separation from isomers and other interfering compounds.[21]

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

The parent ion of 3-MT is selected in the first quadrupole.

-

The parent ion is fragmented in the collision cell.

-

Specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity.

-

-

Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

In Vivo Microdialysis for Brain Extracellular Fluid

This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic measure of neurotransmitter release and metabolism.[1][22]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[12]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

-

Dialysate Collection: Small molecules in the extracellular fluid, including 3-MT, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).

-

Analysis: The collected dialysate samples are then analyzed using a highly sensitive technique such as HPLC-ECD or LC-MS/MS.

Conclusion and Future Directions

The understanding of 3-Methoxytyramine's role in dopamine metabolism has evolved from it being considered a mere waste product to a significant neuromodulator. Its activity at the TAAR1 receptor provides a novel mechanism for modulating dopaminergic systems, with profound implications for both normal brain function and the pathophysiology of various neurological and psychiatric disorders. The development of highly sensitive analytical techniques has been instrumental in elucidating the dynamics of 3-MT in different biological compartments.

Future research should focus on further delineating the physiological and behavioral consequences of 3-MT/TAAR1 signaling. Investigating the potential of targeting this pathway for therapeutic intervention in conditions like Parkinson's disease, particularly in the context of L-DOPA-induced dyskinesias, and schizophrenia is a promising avenue. Furthermore, the utility of 3-MT as a biomarker for certain neuroendocrine tumors warrants continued investigation. The in-depth technical information provided in this guide is intended to facilitate and inspire further research into this fascinating and increasingly important molecule.

References

- 1. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of cerebrospinal fluid levels of dopamine metabolites by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Levodopa therapy in Parkinson's disease: influence on liquid chromatographic tandem mass spectrometric-based measurements of plasma and urinary normetanephrine, metanephrine and methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-Methoxytyramine is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

Whitepaper: 3-Methoxytyramine Hydrochloride as a Prognostic Biomarker in Neuroblastoma

Executive Summary

Neuroblastoma is the most common extracranial solid tumor of childhood, characterized by significant clinical heterogeneity.[1][2] Accurate patient risk stratification is critical for guiding therapeutic decisions, which range from observation for low-risk disease to intensive multimodality therapy for high-risk patients.[2][3] While urinary catecholamine metabolites such as homovanillic acid (HVA) and vanillylmandelic acid (VMA) are established diagnostic markers, their prognostic value is limited.[4][5] Emerging evidence has identified 3-methoxytyramine (3-MT), the O-methylated metabolite of dopamine (B1211576), as a powerful and independent biomarker for poor prognosis in neuroblastoma.[6][7] Elevated levels of 3-MT at diagnosis, measured in either urine or plasma, are strongly associated with high-risk disease features, including MYCN amplification, and correlate with decreased event-free and overall survival.[1][6][8] This technical guide provides an in-depth overview of the biochemical basis of 3-MT production, summarizes the key clinical data supporting its prognostic utility, details the analytical methodologies for its quantification, and explores its potential clinical applications.

Biochemical Basis of 3-Methoxytyramine Production in Neuroblastoma

3-MT is an intermediate metabolite in the catecholamine metabolic pathway. Neuroblastoma tumor cells, arising from the sympathoadrenal lineage of the neural crest, often retain the enzymatic machinery for catecholamine synthesis and degradation.[9] The production of 3-MT is a direct result of the action of Catechol-O-methyltransferase (COMT) on dopamine.[9] Tumors with high MYC activity exhibit altered catecholamine metabolism, leading to increased production of dopamine and, consequently, elevated levels of 3-MT.[8][10][11] The pathway diagram below illustrates the synthesis of 3-MT from the precursor tyrosine.

3-Methoxytyramine as a High-Risk Prognostic Biomarker

Multiple studies have established that an elevated level of 3-MT at diagnosis is a robust, independent predictor of adverse outcomes in neuroblastoma patients, across different risk groups.[7][8][10] Its prognostic value holds even after accounting for other established risk factors like age, disease stage, and MYCN amplification.[6][7]

Correlation with MYC Activity

The prognostic power of 3-MT is biologically rooted in its strong association with MYC oncogene activity.[8][11] High levels of urinary 3-MT are correlated with a strong MYCN protein expression signature in tumor tissue.[10][12] Furthermore, ratios of plasma 3-MT to normetanephrine were found to be 7.2-fold higher in patients with MYCN-amplified tumors compared to those without amplification.[1][13] This suggests that elevated 3-MT is a surrogate marker for tumors driven by aggressive MYC biology. A gene signature derived from patients with high 3-MT levels was able to successfully predict poor clinical outcomes, and this signature was highly correlated with MYC activity (R = 82%, P < .0001).[8][10][12]

Quantitative Clinical Data

Clinical studies have consistently demonstrated a significant survival difference between patients with high versus low 3-MT levels. For high-risk patients, 3-MT at diagnosis was identified as the only significant independent risk factor for both event-free and overall survival.[6][7] The following table summarizes key quantitative findings from pivotal studies.

| Study (Author, Year) | Patient Cohort | Sample Type | Key Finding (5-Year Survival) | p-value |

| Verly et al., 2018[6][7] | High-Risk, Age >18 months | Urine | EFS: 14.3% (High 3-MT) vs. 66.7% (Low 3-MT) | 0.001 |

| OS: 21.8% (High 3-MT) vs. 87.5% (Low 3-MT) | < 0.001 | |||

| Matser et al., 2022[8][12][14] | Low-Risk Patients | Urine | OS: 72% (High 3-MT Gene Signature) vs. 99% (Low 3-MT Gene Signature) | - |

Experimental Protocols for 3-MT Quantification

The gold-standard for accurate and sensitive quantification of 3-MT in clinical samples is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15][16] This methodology offers superior specificity over older techniques, which were prone to interferences.[17]

Detailed Methodology

-

Sample Collection:

-

Sample Preparation (Solid Phase Extraction):

-

The primary goal of sample preparation is to remove interfering substances like proteins from the plasma or urine matrix.[15][19]

-

Pre-treatment: Plasma (e.g., 0.5 mL) is mixed with an internal standard solution (containing deuterated 3-MT) and a buffer (e.g., 10 mM NH4H2PO4).[19]

-

Extraction: The pre-treated sample is loaded onto a solid phase extraction (SPE) cartridge (e.g., WCX - Weak Cation Exchange).[19][20]

-

Wash Steps: The cartridge is washed sequentially with solutions like water, methanol (B129727), and acidified acetonitrile (B52724) to remove unbound contaminants.[19]

-

Elution: The purified analytes, including 3-MT, are eluted from the cartridge using a small volume of an appropriate solvent (e.g., 2% formic acid in acetonitrile).[19]

-

Final Step: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution for injection.[19]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Chromatographic separation is critical to resolve 3-MT from its isomers.[21] A reversed-phase C18 or a PFP (Pentafluorophenyl) column is commonly used with a gradient of mobile phases (e.g., water and methanol with formic acid).[19][21]

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native 3-MT and its stable isotope-labeled internal standard, allowing for precise quantification.[21][22]

-

Clinical Implications and Future Directions

The robust data supporting 3-MT as a prognostic biomarker suggest its readiness for broader clinical integration.

-

Refining Risk Stratification: 3-MT can be used to augment current risk classification systems, such as the International Neuroblastoma Risk Group (INRG) system.[3][23] Its measurement at diagnosis can identify a subset of patients within the high-risk category who have an exceptionally poor prognosis and may benefit from novel or more intensive therapeutic strategies.[6][7] Conversely, it may also help identify low-risk patients with unexpectedly aggressive biology who might be undertreated with standard protocols.[8][10]

-

Therapeutic Monitoring: While its primary validation is as a prognostic marker at diagnosis, 3-MT concentration also correlates with disease activity, suggesting potential utility for monitoring response to therapy and detecting early relapse.[24][25]

-

Future Research: Prospective clinical trials are warranted to formally validate the use of 3-MT levels to guide treatment decisions.[16] Further investigation into the "3MT gene signature" could uncover novel therapeutic targets related to the MYC-driven metabolic reprogramming that leads to elevated 3-MT production.[8][10]

Conclusion

3-Methoxytyramine has emerged as a powerful, biologically relevant, and independent biomarker for neuroblastoma prognosis. Its strong association with MYC activity provides a direct link between a simple urine or plasma measurement and the underlying aggressive biology of the tumor.[8] The availability of highly sensitive and specific LC-MS/MS methods allows for its reliable quantification in a clinical laboratory setting.[15][16] The integration of 3-MT measurement at diagnosis has the potential to significantly refine patient risk stratification, improve prognostic accuracy, and ultimately aid in the development of more personalized therapeutic approaches for children with neuroblastoma.

References

- 1. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catecholamines profiles at diagnosis: Increased diagnostic sensitivity and correlation with biological and clinical features in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 7. 3-Methoxytyramine: An independent prognostic biomarker that associates with high-risk disease and poor clinical outcome in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]

- 10. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 12. ascopubs.org [ascopubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cda-amc.ca [cda-amc.ca]

- 16. Plasma free metanephrines for diagnosis of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mayocliniclabs.com [mayocliniclabs.com]

- 18. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. msacl.org [msacl.org]

- 21. lcms.cz [lcms.cz]

- 22. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancerresearchuk.org [cancerresearchuk.org]

- 24. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

3-Methoxytyramine hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxytyramine hydrochloride (3-MT HCl), a major metabolite of the neurotransmitter dopamine (B1211576). This document details its chemical properties, relevant experimental protocols for its analysis, and its role in biological signaling pathways.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of 3-Methoxytyramine (3-MT), an endogenous trace amine. It is also known by other names including 3-O-methyl dopamine hydrochloride and 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride.[1][2][3] The compound is a crystalline solid.[1]

Data Summary

The following table summarizes the key quantitative and qualitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1477-68-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO₂ • HCl (or C₉H₁₄ClNO₂) | [1][2][4] |

| Molecular Weight | 203.67 g/mol (or 203.7 g/mol ) | [1][2][3][4] |

| Appearance | Crystalline solid; Off-white to light brown solid | [1][5] |

| Melting Point | 212-215 °C | [3] |

| Purity | Typically ≥95%, ≥97%, ≥98%, or 99% depending on the supplier | [1][2][3][4] |

| Solubility | DMSO: 10 mg/mL, 40 mg/mL, or ≥ 100 mg/mL[1][5][6]Water: 40 mg/mL[6][7]PBS (pH 7.2): 5 mg/mL[1]DMF: 0.16 mg/mL[1]Ethanol: Insoluble[6][7] | [1][5][6][7] |

| Storage & Stability | Powder: Store at -20°C. Stable for ≥ 4 years.[1][4]In Solvent: Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[5][6] Avoid repeated freeze-thaw cycles. | [1][4][5][6] |

| λmax | 229, 281 nm | [1] |

Biological Significance and Signaling

Once considered an inactive byproduct of dopamine metabolism, 3-Methoxytyramine is now recognized as a neuromodulator.[8][9] It is formed from dopamine by the action of the enzyme Catechol-O-methyltransferase (COMT).[10] 3-MT can be further metabolized by Monoamine Oxidase (MAO) to produce homovanillic acid (HVA).[10]

Recent studies have shown that 3-MT acts as an agonist for the trace amine-associated receptor 1 (TAAR1).[1][8][9] Activation of TAAR1 by 3-MT can influence behavior and intracellular signaling, independent of direct dopamine transmission.[8][9] This activity suggests its potential involvement in the pathophysiology of conditions with altered dopaminergic systems, such as Parkinson's disease.[8] Elevated levels of 3-MT are also considered a biomarker for certain neuroendocrine tumors and are used to monitor COMT activity.[1][8]

Metabolic pathway of Dopamine to 3-Methoxytyramine.

3-MT activation of the TAAR1 signaling pathway.

Experimental Protocols

Accurate quantification of 3-Methoxytyramine in biological matrices is crucial for clinical and research applications. The most common and highly sensitive methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12]

Protocol: Quantification of 3-Methoxytyramine in Plasma by LC-MS/MS

This protocol is a generalized methodology based on published methods for the analysis of 3-MT in plasma.[11][12][13]

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Objective: To isolate 3-MT from plasma proteins and other interfering substances.

-

Materials:

-

Procedure:

-

Pre-treatment: To a 0.5 mL plasma sample, add an appropriate volume of the internal standard solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of aqueous wash buffer.[14]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove unbound contaminants, typically with the wash buffer.

-

Elution: Elute the analyte (3-MT) and internal standard using an appropriate elution solvent. The eluate is collected for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate 3-MT from other components and quantify it based on its mass-to-charge ratio.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Procedure:

-

Chromatography: Inject the eluate from the SPE step onto an analytical column. Separation is achieved using a liquid mobile phase gradient. The instrumental analysis time can be as short as 3 minutes per sample.[12]

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 3-MT and its deuterated internal standard are monitored for detection and quantification.

-

-

Quantification:

-

A calibration curve is generated using standards of known 3-MT concentrations.

-

The concentration of 3-MT in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The lower limit of quantification (LLOQ) for sensitive methods can be as low as 0.024 to 0.06 nmol/L.[11]

-

Workflow for 3-MT analysis by LC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. 3-メトキシチラミン 塩酸塩 99% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 9. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 11. cda-amc.ca [cda-amc.ca]

- 12. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

A Technical Guide to the Solubility and Preparation of 3-Methoxytyramine Hydrochloride for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics and preparation methods for 3-Methoxytyramine hydrochloride (3-MT HCl) for use in in vitro studies. Accurate preparation of this compound is critical for reliable and reproducible experimental outcomes.

Overview of this compound

3-Methoxytyramine (3-MT), also known as 3-O-methyldopamine, is the major extracellular metabolite of the neurotransmitter dopamine (B1211576).[1][2][3] It is formed through the O-methylation of dopamine by the enzyme catechol-O-methyltransferase (COMT).[4] While once considered an inactive metabolite, 3-MT is now recognized as a neuromodulator that can activate the trace amine-associated receptor 1 (TAAR1).[4][5][6] Its role in cellular signaling and its association with various physiological and pathological conditions, including neurological disorders and certain cancers, have made it a compound of interest in biomedical research.[4][7]

Solubility of this compound

The solubility of this compound is a critical factor in the design of in vitro experiments. The choice of solvent can impact the stability and bioavailability of the compound in cell culture and other assay systems. The following table summarizes the reported solubility of 3-MT HCl in common laboratory solvents. Note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |

| DMSO | 8.33 | 49.82 | Ultrasonic and warming to 60°C may be required. Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][2] |

| 40 | 196.39 | Use of fresh, non-hygroscopic DMSO is recommended.[2] | |

| Water | 2 | 11.96 | Sonication may be needed to aid dissolution.[1] |

| 40 | 196.39 | ||

| Ethanol | Insoluble | Insoluble |

Experimental Protocols for Solution Preparation

Proper preparation of 3-MT HCl solutions is essential for accurate and reproducible experimental results. Below are detailed protocols for preparing stock and working solutions.

Preparation of a Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of 3-MT HCl powder in a sterile microcentrifuge tube.

-

Adding Solvent: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of 3-MT HCl).

-

Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication or warming the solution to 60°C can be employed.[1] Ensure the container is properly sealed during warming to prevent evaporation.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5] Protect from light.[1][5]

Preparation of an Aqueous Stock Solution

For experiments where DMSO may interfere with the assay, an aqueous stock solution can be prepared.

Materials:

-

This compound powder

-

Nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

0.22 µm sterile syringe filter

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of 3-MT HCl powder in a sterile conical tube.

-

Adding Solvent: Add the appropriate volume of water or PBS to achieve the desired concentration.

-

Dissolution: Vortex the solution until the compound is dissolved. Gentle sonication can be used to aid dissolution if necessary.[1]

-

Sterilization: Sterilize the aqueous solution by passing it through a 0.22 µm syringe filter into a sterile container.[1] This is crucial for cell culture experiments to prevent contamination.

-

Storage: Aliquot the sterilized stock solution and store at -20°C for up to one month or -80°C for up to six months.[1][5]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

Protocol:

-

Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Serially dilute the stock solution to the final desired working concentration in the appropriate medium or buffer. Ensure thorough mixing after each dilution step.

-

Final DMSO Concentration: When using a DMSO stock solution, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.

Signaling and Metabolic Pathways

Biosynthesis and Metabolism of 3-Methoxytyramine

3-Methoxytyramine is a direct metabolite of dopamine. This metabolic conversion is a key step in catecholamine degradation.

Caption: Metabolic pathway of 3-Methoxytyramine from Dopamine.

3-Methoxytyramine Signaling via TAAR1

3-Methoxytyramine acts as an agonist for the G-protein coupled receptor, TAAR1. Activation of TAAR1 can lead to the modulation of downstream signaling cascades.

Caption: Simplified signaling pathway of 3-MT via TAAR1 activation.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for utilizing 3-MT HCl in cell-based assays.

Caption: General experimental workflow for in vitro studies with 3-MT HCl.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and activity of this compound solutions.

-

Powder: The solid form of 3-MT HCl should be stored at -20°C for up to 3 years.[2]

-

Stock Solutions:

It has been noted that 3-MT is stable for up to 2 years when stored at -70°C and can undergo at least 3 freeze-thaw cycles without significant degradation.[8] However, to ensure the highest quality, it is best practice to minimize freeze-thaw cycles.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. scbt.com [scbt.com]

- 4. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 3-Methoxytyramine: A Dopamine Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytyramine (3-MT), a major metabolite of the neurotransmitter dopamine (B1211576), has evolved in scientific understanding from an obscure product of enzymatic degradation to a significant neuromodulator in its own right. Its discovery was a pivotal moment in elucidating the metabolic fate of catecholamines, fundamentally shaping our comprehension of dopaminergic signaling. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 3-MT, tailored for professionals in neuroscience research and drug development.

Discovery and Historical Context

The discovery of 3-methoxytyramine is intrinsically linked to the groundbreaking work of Nobel laureate Julius Axelrod on the metabolism of catecholamines. In the mid-20th century, the mechanisms by which neurotransmitters like adrenaline, noradrenaline, and dopamine were inactivated were poorly understood. Axelrod's research led to the identification of a crucial enzyme, Catechol-O-methyltransferase (COMT).[1][2][3]

In a landmark 1957 publication in Science, titled "O-Methylation of Epinephrine (B1671497) and Other Catechols in vitro and in vivo," Axelrod described the enzymatic transfer of a methyl group to catecholamines.[4] This was followed by a 1958 paper in the Journal of Biological Chemistry, "Enzymatic O-methylation of epinephrine and other catechols," which further detailed this process.[5] These studies demonstrated that dopamine is O-methylated by COMT to form 3-methoxytyramine.[1][6] Subsequent research by Axelrod and his colleagues confirmed the presence of 3-MT in various tissues, including the brain, establishing it as a significant metabolite of dopamine.[7][8]

Initially, 3-MT was considered a biologically inactive end-product of dopamine metabolism.[9] However, later research has revealed that 3-MT can act as an agonist at the trace amine-associated receptor 1 (TAAR1), suggesting it functions as a neuromodulator.[10][11][12] This has opened new avenues for investigating its role in physiological and pathological conditions, including Parkinson's disease and schizophrenia.[12]

The Dopamine to 3-Methoxytyramine Signaling Pathway

The metabolism of dopamine is primarily governed by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[13][14][15] These enzymes are responsible for the degradation of dopamine into various metabolites, with 3-MT being a direct product of COMT activity. The pathway can be summarized as follows:

-

Dopamine is released into the synaptic cleft.

-

COMT , located predominantly in glial cells, catalyzes the transfer of a methyl group from S-adenosylmethionine to the 3-hydroxyl group of dopamine, forming 3-Methoxytyramine .[13][16]

-

3-MT is then further metabolized by MAO to 3-methoxy-4-hydroxyphenylacetaldehyde, which is subsequently converted to Homovanillic acid (HVA) by aldehyde dehydrogenase (ALDH).[14][15][17]

-

Alternatively, dopamine can first be metabolized by MAO to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then converted to 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC can then be O-methylated by COMT to form HVA.[14][15][18][19]

The relative contribution of the COMT and MAO pathways to dopamine metabolism varies across different brain regions.[20][21] For instance, in the prefrontal cortex, O-methylation to 3-MT is a more prominent pathway for dopamine metabolism compared to the striatum.[20][21]

Dopamine Metabolism Pathway

Quantitative Data on 3-Methoxytyramine Levels

The concentration of 3-MT varies significantly depending on the biological matrix, species, and experimental conditions. The following tables summarize some of the reported quantitative data for 3-MT.

Table 1: 3-Methoxytyramine Levels in Rodent Brain Regions

| Brain Region | Species | Basal Level | Method | Reference |

| Striatum | Rat | ~0.6 ng/g tissue | HPLC-ECD | [22] |

| Nucleus Accumbens | Rat | Not specified | HPLC-ECD | [22] |

| Frontal Cortex | Rat | >60% of total DA turnover | Not specified | [20][23] |

| Striatum | Mouse | Higher than in rat | Not specified | [14][16] |

Table 2: 3-Methoxytyramine Levels in Human Biological Fluids

| Biological Fluid | Condition | Concentration | Method | Reference |

| Plasma | Healthy Volunteers | 0.03-0.13 nmol/L | LC-MS/MS | |

| Plasma | Healthy Adults | <0.1 nM | LC-MS/MS | [7][24][25] |

| Cerebrospinal Fluid | Healthy Individuals | 3.77 pmol/ml (free) | GC/MS | [20] |

| Cerebrospinal Fluid | Healthy Individuals | 0.3 pg/mL (LLOQ) | LC-MS/MS | [26] |

| 24-hour Urine | Healthy Male | ≤306 mcg/24h | LC-MS/MS | [26] |

| 24-hour Urine | Healthy Female | ≤242 mcg/24h | LC-MS/MS | [26] |

Table 3: Effects of Pharmacological Agents on 3-Methoxytyramine Levels

| Drug | Mechanism | Effect on 3-MT | Brain Region | Species | Reference |

| Pargyline | MAO Inhibitor | Increase | Striatum, Substantia Nigra | Rat | [27] |

| Pargyline | MAO Inhibitor | Increase | Whole Brain | Mouse | [28] |

| d-Amphetamine | Dopamine Releaser | Increase | Striatum, Substantia Nigra | Rat | [27] |

| Haloperidol | D2 Antagonist | Increase | Frontal Cortex, N. Accumbens, Striatum | Rat | [20] |

| Apomorphine | Dopamine Agonist | Decrease | Striatum | Rat | [14] |

Experimental Protocols

The accurate quantification of 3-MT is crucial for studying dopamine metabolism. The following sections detail the methodologies for key experiments.

Tissue Homogenization for 3-MT Analysis

Proper tissue homogenization is the first critical step for accurate measurement of 3-MT.[1][15][27]

Objective: To extract 3-MT from brain tissue while preventing its degradation.

Materials:

-

Dissected brain tissue (e.g., striatum, prefrontal cortex)

-

Homogenization buffer (e.g., 0.1 N perchloric acid)

-

Ice-cold saline

-

Sonicator or mechanical tissue homogenizer

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Protocol:

-

Immediately after dissection, wash the brain tissue in ice-cold saline to remove any blood.

-

Weigh the tissue and place it in a pre-chilled microcentrifuge tube.

-

Add a specific volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to 1 volume of tissue).

-

Homogenize the tissue on ice using a sonicator or a mechanical homogenizer until no visible tissue fragments remain.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains 3-MT, for subsequent analysis.

Tissue Homogenization Workflow

Solid-Phase Extraction (SPE) of 3-MT from Plasma

SPE is a common method for cleaning up and concentrating 3-MT from complex biological matrices like plasma before analysis by LC-MS/MS.[3][6][21][29]

Objective: To isolate and purify 3-MT from plasma.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated 3-MT)

-

SPE cartridge (e.g., weak cation exchange)

-

Conditioning, wash, and elution solvents

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solvent

Protocol:

-

Sample Pre-treatment: Add internal standard to the plasma sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration buffer.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a specific wash solution to remove interfering substances.

-

Elution: Elute 3-MT from the cartridge using an appropriate elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for injection into the analytical system.

Solid-Phase Extraction Workflow

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive method for the quantification of 3-MT and other catecholamines in brain tissue homogenates and microdialysates.[22][30][31][32][33]

Objective: To separate and quantify 3-MT in a prepared sample.

Apparatus:

-

HPLC system with a pump, autosampler, and column oven

-

Reversed-phase C18 column

-

Electrochemical detector with a glassy carbon working electrode

-

Data acquisition and analysis software

Mobile Phase (Isocratic): A buffered aqueous solution containing an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent. The exact composition needs to be optimized for the specific application.

Protocol:

-

System Equilibration: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.

-

Standard Curve Generation: Inject a series of known concentrations of 3-MT standards to generate a standard curve for quantification.

-

Sample Injection: Inject the prepared sample extract (from tissue homogenization or other methods) into the HPLC system.

-

Chromatographic Separation: 3-MT is separated from other components in the sample as it passes through the C18 column.

-

Electrochemical Detection: As 3-MT elutes from the column, it is oxidized at the surface of the working electrode, generating an electrical signal that is proportional to its concentration.

-

Data Analysis: The concentration of 3-MT in the sample is determined by comparing its peak area to the standard curve.

HPLC-ECD Experimental Workflow

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters and their metabolites, including 3-MT, in the brain of awake, freely moving animals.[10][13][17][27][34]

Objective: To sample and measure the concentration of 3-MT in the extracellular fluid of a specific brain region in real-time.

Apparatus:

-

Microdialysis probe

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Analytical system (e.g., HPLC-ECD or LC-MS/MS)

Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region of the animal.

-

Probe Insertion: After a recovery period, the microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low flow rate using a syringe pump.

-

Dialysate Collection: Small molecules, including 3-MT, diffuse from the extracellular fluid across the dialysis membrane into the perfusion fluid. The resulting dialysate is collected in timed fractions using a fraction collector.

-

Sample Analysis: The collected dialysate fractions are then analyzed using a highly sensitive analytical method like HPLC-ECD or LC-MS/MS to determine the concentration of 3-MT.

In Vivo Microdialysis Setup

Conclusion

The discovery of 3-methoxytyramine as a metabolite of dopamine by Julius Axelrod was a seminal finding that paved the way for a deeper understanding of catecholamine metabolism. Initially considered an inactive byproduct, 3-MT is now recognized as a neuromodulator with its own biological activity. The development of highly sensitive analytical techniques has enabled researchers to accurately quantify 3-MT in various biological samples, providing valuable insights into dopamine dynamics in both health and disease. The experimental protocols detailed in this guide serve as a foundation for researchers and drug development professionals to further explore the role of 3-methoxytyramine in the complex landscape of neuroscience.

References

- 1. southalabama.edu [southalabama.edu]

- 2. researchgate.net [researchgate.net]

- 3. cda-amc.ca [cda-amc.ca]

- 4. O-methylation of epinephrine and other catechols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic O-methylation of epinephrine and other catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]

- 7. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-Methylation of catechol amines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]